2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15537337
Molecular Formula: C24H28N4O5
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N4O5 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C24H28N4O5/c1-15-13-19-21(24(29)28(15)8-7-27-9-11-32-12-10-27)20(17(14-25)23(26)33-19)16-5-4-6-18(30-2)22(16)31-3/h4-6,13,20H,7-12,26H2,1-3H3 |
| Standard InChI Key | QIWVLENDXDKWJU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)OC)OC)C(=O)N1CCN4CCOCC4 |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Analysis
The molecule features a pyrano[3,2-c]pyridine scaffold, a bicyclic system that combines pyran and pyridine moieties. This core is substituted at key positions:
-
Position 2: An amino group (–NH2), which enhances hydrogen-bonding interactions with biological targets .
-
Position 3: A cyano group (–CN), contributing to electron-withdrawing effects and metabolic stability .
-
Position 4: A 2,3-dimethoxyphenyl ring, providing hydrophobic interactions and π-stacking capabilities .
-
Position 6: A 2-(morpholin-4-yl)ethyl chain, introducing solubility-modulating and target-binding properties via the morpholine moiety .
-
Position 7: A methyl group (–CH3), optimizing steric and lipophilic parameters .
The stereoelectronic effects of these substituents are critical for target engagement, as demonstrated in structure-activity relationship (SAR) studies of analogous pyranopyridines .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this compound are unavailable, inferences can be drawn from related pyranopyridine derivatives. Infrared (IR) spectra typically show:
Nuclear magnetic resonance (NMR) signatures include:
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis involves multi-step cyclocondensation and functionalization reactions:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | AlCl3, MW, 150°C | 78 | 95 |
| 2 | Ethylene sulfate, K2CO3, DMF | 65 | 90 |
| 3 | Pd(PPh3)4, 2,3-dimethoxyphenylboronic acid | 72 | 88 |
Pharmacological Activity and Mechanism
Anticancer Efficacy
In vitro evaluations against human carcinoma cell lines reveal potent activity:
| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 0.15 | 0.21 |
| MCF-7 | 0.23 | 0.28 |
| HCT-116 | 0.18 | 0.25 |
The compound outperforms doxorubicin in cytotoxicity assays, likely due to dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) .
Kinase Inhibition Profiling
| Target | IC50 (µM) | Reference (Erlotinib) IC50 (µM) |
|---|---|---|
| EGFR | 0.15 | 0.18 |
| VEGFR-2 | 2.65 | 3.40 |
The morpholinoethyl group enhances binding to kinase ATP pockets, while the dimethoxyphenyl moiety stabilizes hydrophobic interactions .
Physicochemical and ADME Properties
Solubility and Stability
| Property | Value |
|---|---|
| Aqueous solubility (pH 7.4) | 12.5 µg/mL |
| LogP | 2.34 |
| Microsomal stability (t1/2) | 48 min (human) |
The cyano group improves metabolic stability, while the morpholine moiety enhances aqueous solubility .
CYP450 Inhibition
| Isoform | Inhibition (%) |
|---|---|
| 3A4 | 22 |
| 2D6 | 15 |
Low CYP450 inhibition reduces drug-drug interaction risks .
Computational Modeling and Docking Studies
Molecular docking simulations (PDB: 1M17 for EGFR) highlight key interactions:
-
Morpholine oxygen: Hydrogen bonds with Thr766 (2.1 Å).
-
Dimethoxyphenyl ring: π-π stacking with Phe699.
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume